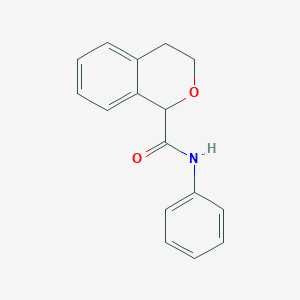
Azepan-1-yl(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(thiophen-3-yl)methanone, also known as AzaTHIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AzaTHIO is a heterocyclic compound that contains a seven-membered ring and a thiophene group. It has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Azepan-1-yl(thiophen-3-yl)methanone is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. Azepan-1-yl(thiophen-3-yl)methanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, α-glucosidase, and tyrosinase. It has also been shown to interact with several proteins, including human serum albumin and lysozyme.
Biochemical and Physiological Effects:
Azepan-1-yl(thiophen-3-yl)methanone has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Azepan-1-yl(thiophen-3-yl)methanone is its ease of synthesis, which makes it readily available for laboratory experiments. It is also stable under normal laboratory conditions and has a relatively long shelf life. However, one of the limitations of Azepan-1-yl(thiophen-3-yl)methanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
In the future, Azepan-1-yl(thiophen-3-yl)methanone could be further studied for its potential applications in drug discovery, particularly in the development of novel anticancer agents. It could also be studied for its potential applications in material science, particularly in the development of organic electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of Azepan-1-yl(thiophen-3-yl)methanone and its interaction with proteins and enzymes.
Métodos De Síntesis
The synthesis of Azepan-1-yl(thiophen-3-yl)methanone can be achieved through several methods, including cyclization of 3-mercapto-1-propene with 1,6-dibromohexane, reaction of 1,6-dibromohexane with 2-mercaptothiophene, and reaction of 1,6-dibromohexane with 3-mercaptothiophene. The most common method involves the reaction of 1,6-dibromohexane with 3-mercaptothiophene in the presence of a base, such as potassium carbonate. This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
Azepan-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, Azepan-1-yl(thiophen-3-yl)methanone has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Azepan-1-yl(thiophen-3-yl)methanone has been used as a probe to study the interaction between proteins and small molecules. In material science, Azepan-1-yl(thiophen-3-yl)methanone has been used as an active layer in organic field-effect transistors.
Propiedades
IUPAC Name |
azepan-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCISMTQSDURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)


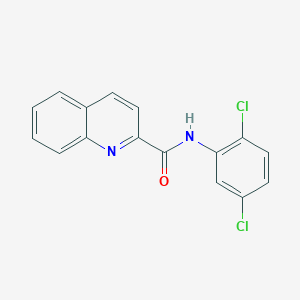
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
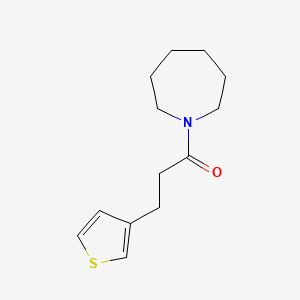
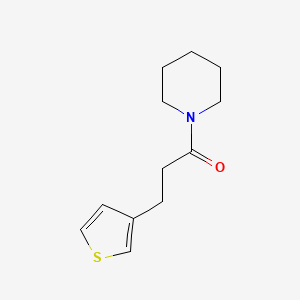
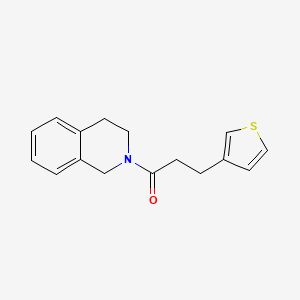
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)
